molecular formula C12H15ClFNO2 B6606431 Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride CAS No. 2824986-95-8

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B6606431
CAS No.: 2824986-95-8
M. Wt: 259.70 g/mol
InChI Key: SHXNJDCCRAEMGS-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based small molecule featuring a 4-fluorophenyl substituent, a methyl ester group, and a secondary amine at the 3-position. The compound is likely utilized as a synthetic intermediate or pharmacophore in medicinal chemistry, given its structural similarity to bioactive molecules (e.g., kinase inhibitors or CNS-targeting agents). The hydrochloride salt enhances solubility and crystallinity, facilitating purification and characterization .

Properties

IUPAC Name

methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8;/h2-5,10H,6-7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXNJDCCRAEMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Reactions

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, which include:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The carboxylate ester can be reduced to form alcohol derivatives.
  • Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions .

Scientific Research Applications

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate has a wide range of applications across several domains:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activities : Studies suggest that it may modulate inflammatory pathways through interactions with specific molecular targets.
  • Anticancer Properties : Research indicates potential efficacy against various cancer cell lines, possibly through inhibition of tumor growth or induction of apoptosis .

Biochemical Probes

Due to its ability to interact with biological macromolecules, this compound serves as a biochemical probe for studying enzyme activities and receptor interactions. Its structural components facilitate binding to proteins, influencing their activity .

Material Science

In industry, methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate is utilized in developing new materials with specific properties due to its unique chemical structure .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate exhibited significant cytotoxic effects on human breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the compound's role in reducing inflammation markers in vitro. The study concluded that it could serve as a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group and fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Cyclobutane vs. Cyclopentane Derivatives

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Reference Example 85, EP 4 374 877 A2) and Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87) are closely related analogs differing in ring size. Key distinctions include:

  • Synthetic Yield : The cyclopentane analog was synthesized with an 80% yield via tosylate salt formation , whereas cyclobutane derivatives often require optimized conditions due to steric hindrance.
  • LCMS Data :
Compound m/z [M+H]+ HPLC Retention Time (min)
Cyclobutane derivative (Example 85) 411 1.18
Cyclopentane derivative (Example 87) Not reported Not reported

The cyclobutane scaffold may favor tighter binding in sterically constrained enzyme pockets, while cyclopentane derivatives could exhibit improved metabolic stability due to reduced strain .

Halogen-Substituted Phenyl Derivatives

The 4-fluorophenyl group in the target compound can be compared to 4-chlorophenyl and 2,3-difluoro-4-hydroxyphenyl analogs:

  • Biological Activity: In 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Reference Example 107), the difluoro-hydroxyphenyl moiety increases polarity, as evidenced by higher m/z (658 vs. 411 for the target compound) .

Amino and Ester Modifications

Variations in the amino and ester substituents significantly impact physicochemical properties:

  • Methyl Ester vs. Free Carboxylic Acid : The ester group in the target compound may act as a prodrug, hydrolyzing in vivo to the active acid. This contrasts with Sarizotan Hydrochloride (C22H21FN2O·HCl), which lacks an ester but retains a fluorophenyl group for enhanced bioavailability .
  • Amino Group Positioning: The 3-amino group in the target compound vs.

Table 1. Analytical Comparison of Selected Analogs

Compound (Reference Example) m/z [M+H]+ HPLC Retention Time (min) Key Substituents
Target Compound ~265* Not reported 4-fluorophenyl, 3-amino
Example 85 (Cyclobutane) 411 1.18 Methylamino
Example 107 (Difluoro-hydroxyphenyl) 658 Not reported 2,3-Difluoro-4-hydroxyphenyl
Enamine 4-chlorophenyl analog ~263 Not reported 4-chlorophenyl

*Calculated based on C13H15FNO2·HCl (theoretical MW: 263.73 + 36.46 = 300.19 g/mol).

Biological Activity

Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14FNO2
  • Molecular Weight : 223.24 g/mol
  • IUPAC Name : Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate
  • InChI Key : GDXDRJLPQNGQHV-UHFFFAOYSA-N

The compound features a cyclobutane ring, an amino group, and a fluorophenyl substituent, which contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • π-π Interactions : The fluorophenyl group engages in π-π interactions with aromatic residues in proteins, potentially modulating enzymatic and receptor activities.

These interactions suggest that the compound could influence pathways related to inflammation and cancer, making it a candidate for therapeutic applications.

Anti-inflammatory Activity

Research indicates that methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate exhibits anti-inflammatory properties. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific molecular targets include enzymes involved in tumor progression and survival .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate against various pathogens. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL .

PathogenMIC (μg/mL)
Staphylococcus aureus32 - 128
Escherichia coli64

Case Study 2: Tuberculosis Inhibition

In another significant study focusing on tuberculosis, the compound was part of a high-throughput screening against Mycobacterium tuberculosis. It showed promising inhibitory activity with an MIC of approximately 6.9 µM, indicating potential as a novel therapeutic agent against this pathogen .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves dissolving intermediates like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ethyl acetate, followed by the addition of stoichiometric reagents (e.g., toluenesulfonate). Concentration under reduced pressure and recrystallization in ethyl acetate can yield the target compound with ~80% efficiency. Optimizing solvent choice (e.g., polar aprotic solvents), temperature control (25°C), and stoichiometric ratios of reactants are critical for yield improvement .

Q. Which analytical techniques are routinely employed to confirm the identity and purity of this compound?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard. LCMS typically shows molecular ion peaks (e.g., m/z 411 [M+H]⁺), while HPLC retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) provide purity verification. Complementary techniques like ¹H-NMR (e.g., δ 7.48 ppm for aromatic protons) and elemental analysis further validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in LCMS or NMR data when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies in LCMS (e.g., m/z 411 vs. 618 in different batches) may arise from adduct formation, solvent interactions, or impurities. Cross-validation using high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation can clarify molecular assignments. For NMR, deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and 2D experiments (COSY, HSQC) help resolve overlapping signals .

Q. What strategies are recommended for isolating and characterizing diastereomers of this cyclobutane-based compound?

  • Methodological Answer : Diastereomer separation requires chiral chromatography (e.g., using amylose- or cellulose-based columns) or fractional crystallization. For example, adding heptane to a 2-butanone solution can induce selective crystallization. Stereochemical analysis via X-ray crystallography (using SHELX software for refinement) or vibrational circular dichroism (VCD) provides unambiguous confirmation .

Q. How can the cyclobutane ring strain influence the compound’s reactivity in further functionalization reactions?

  • Methodological Answer : The four-membered cyclobutane ring exhibits significant angle strain, which enhances reactivity in ring-opening or [2+2] cycloaddition reactions. Computational modeling (DFT calculations) can predict regioselectivity, while experimental probes like nucleophilic substitution (e.g., with Grignard reagents) or photochemical activation can exploit this strain for targeted derivatization .

Q. What experimental designs are suitable for evaluating the biological activity of this compound, given its structural analogs show anticancer or antiviral properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the 4-fluorophenyl or ester groups. In vitro assays (e.g., kinase inhibition, cytotoxicity screens) paired with molecular docking (using PDB targets like reverse transcriptase or tubulin) can identify mechanisms. For in vivo models, pharmacokinetic profiling (plasma stability, metabolite identification) is essential to assess bioavailability .

Data Analysis & Technical Challenges

Q. How can researchers address low crystallinity issues during X-ray diffraction studies of this hydrochloride salt?

  • Methodological Answer : Co-crystallization with heavy atoms (e.g., bromine derivatives) or solvent exchange (e.g., methanol/water mixtures) improves crystal quality. SHELXL refinement parameters (e.g., TWIN commands for twinned data) and disorder modeling are critical for resolving asymmetric unit ambiguities. Pairing with powder XRD can validate phase purity .

Q. What are the best practices for ensuring reproducibility in scaled-up syntheses of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy to monitor reaction progress. Design of experiments (DoE) frameworks optimize variables (temperature, stirring rate). For example, continuous flow reactors enhance mixing and heat transfer in esterification steps, reducing batch-to-batch variability .

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